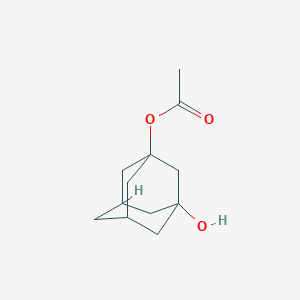

Adamantane-1,3-diol Monoacetate

Beschreibung

BenchChem offers high-quality Adamantane-1,3-diol Monoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane-1,3-diol Monoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-hydroxy-1-adamantyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWKUYIFQXZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of adamantane-1,3-diol monoacetate

The following technical guide details the chemical structure, synthesis, properties, and applications of Adamantane-1,3-diol Monoacetate , a critical desymmetrized intermediate in advanced materials science and medicinal chemistry.

A Janus-Faced Scaffold for Advanced Materials & Medicinal Chemistry[1]

Executive Summary

Adamantane-1,3-diol monoacetate (CAS: 56137-59-8) represents a pivotal "desymmetrized" derivative of the diamondoid hydrocarbon adamantane.[1] Unlike its parent compounds—the highly symmetric adamantane or the 1,3-diol—this mono-ester possesses two distinct chemical "faces": a lipophilic, sterically bulky acetate group and a reactive, hydrophilic hydroxyl group.[1]

This duality makes it an essential intermediate in two high-value sectors:[1]

-

ArF Photoresists: As a precursor for asymmetric monomers that balance etch resistance with solubility in 193 nm lithography.[1]

-

Medicinal Chemistry: As a lipophilic scaffold for fragment-based drug discovery, improving the bioavailability of polar pharmacophores.[1]

Chemical Structure & Stereochemistry

IUPAC Name: 1-Acetoxy-3-hydroxyadamantane Formula: C₁₂H₁₈O₃ Molecular Weight: 210.27 g/mol [1]

2.1 Structural Analysis

The adamantane core consists of four fused cyclohexane rings in a rigid chair conformation.[1] In adamantane-1,3-diol monoacetate , substitution occurs at two bridgehead (tertiary) carbons.[1]

-

Symmetry Breaking: The parent 1,3-diol belongs to the

point group (highly symmetric).[1] Acetylation of a single hydroxyl group reduces the symmetry to -

Conformation: The rigid cage structure prevents ring flipping, locking the substituents in a fixed spatial orientation relative to each other.[1] The distance between the C1 and C3 carbons is approximately 2.5 Å, creating a defined spatial separation between the reactive centers.[1]

2.2 The "Janus" Effect

The molecule functions as a Janus scaffold (two-faced):

-

Face A (Acetate): Provides steric bulk and moderate lipophilicity.[1] It is chemically stable under mild conditions but can be hydrolyzed or transesterified.[1]

-

Face B (Hydroxyl): A nucleophilic handle ready for functionalization (e.g., esterification with methacryloyl chloride, etherification, or oxidation to a ketone).

Synthesis & Production Protocols

Producing the monoacetate with high selectivity is challenging due to the identical reactivity of the two hydroxyl groups in the starting material (1,3-adamantanediol).[1]

3.1 Synthetic Route: Statistical vs. Controlled

The most robust industrial route involves the statistical acetylation of the diol followed by rigorous purification, or controlled stoichiometric addition.[1]

Reaction Scheme:

3.2 Experimental Protocol: Stoichiometric Desymmetrization

Note: This protocol prioritizes selectivity over total conversion to minimize diacetate waste.

Reagents:

-

1,3-Adamantanediol (1.0 eq)[1]

-

Acetic Anhydride (1.0 eq)[1]

-

Triethylamine (1.2 eq)[1]

-

DMAP (0.05 eq, catalyst)

-

Solvent: Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 1,3-adamantanediol in 150 mL of anhydrous DCM. The diol has limited solubility; mild heating (30°C) or sonication may be required.[1]

-

Catalyst Addition: Add Triethylamine and DMAP to the suspension/solution.

-

Controlled Addition: Cool the mixture to 0°C. Add Acetic Anhydride dropwise over 60 minutes via a syringe pump. Critical: Slow addition prevents local high concentrations of Ac₂O, reducing diacetate formation.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).[1]

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude residue contains ~50% Monoacetate, ~25% Diacetate, ~25% Diol. Purify via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexane).

3.3 Enzymatic Alternative (Green Chemistry)

For higher selectivity (>90%), Lipase-catalyzed desymmetrization (e.g., Candida antarctica Lipase B, CAL-B) using vinyl acetate as the acyl donor in an organic solvent (e.g., MTBE) is effective. The enzyme sterically discriminates against the second acetylation after the first is formed.[1]

Physicochemical Properties[3][4][5][6][7][8][9]

| Property | Value / Characteristic | Note |

| Physical State | White Crystalline Solid | Powder form |

| Melting Point | 105°C – 115°C (Predicted) | Lower than diol (>260°C) due to loss of H-bond network.[1] |

| Solubility | High: DCM, CHCl₃, Acetone, THFLow: Water, Hexane | Acetate group disrupts the crystal lattice of the diol. |

| LogP | ~1.8 | More lipophilic than diol (LogP ~0.5).[1] |

| pKa | ~16 (Hydroxyl) | Typical of tertiary alcohols.[1] |

| Thermal Stability | Stable up to ~200°C | Adamantane cage confers high thermal resistance.[1] |

Spectroscopic Characterization

Validating the structure requires distinguishing the mono-substituted product from the symmetric diol and diacetate.[1]

5.1 Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 2.45 (m, 2H): Bridgehead protons at C5, C7.

-

2.10–2.30 (m, 12H): Methylene protons of the cage. Note the splitting pattern; the symmetry breaking makes the protons

-

1.98 (s, 3H): Acetate methyl group (

-

1.80 (br s, 1H): Hydroxyl proton (

-

C NMR (100 MHz, CDCl

5.2 Infrared Spectroscopy (FT-IR)

-

3400–3500 cm

: Broad band (O-H stretch).[1] -

1735 cm

: Strong sharp band (C=O ester stretch).[1] -

1240 cm

: C-O-C stretch (acetate).[1] -

2850–2920 cm

: C-H stretches (adamantane cage).[1]

Reactivity & Applications

6.1 Logic Diagram: Synthesis & Utility

The following diagram illustrates the central role of the monoacetate in generating asymmetric functional materials.

Figure 1: Synthetic workflow establishing Adamantane-1,3-diol Monoacetate as a divergent intermediate.

6.2 Application: ArF Photoresists (193 nm Lithography)

In semiconductor manufacturing, adamantane derivatives are prized for their high carbon density (etch resistance) and transparency at 193 nm.[1]

-

Role: The monoacetate serves as a precursor to hybrid monomers .[1] The free hydroxyl is reacted with methacryloyl chloride to form a polymerizable group.[1] The acetate group remains as a polar modifier that improves adhesion to the silicon substrate, or it can be further modified to an acid-labile "leaving group" (e.g., converting the acetate to a tertiary ester) to enable the solubility switch mechanism in chemically amplified resists.[1]

6.3 Application: Drug Delivery[1][3]

-

Lipophilicity Enhancement: Attaching the adamantane monoacetate to a hydrophilic drug (via the free OH) increases membrane permeability (LogP modulation).[1]

-

Metabolic Stability: The bridgehead positions are metabolically stable, prolonging the half-life of the attached therapeutic.[1]

References

-

National Institutes of Health (NIH). Crystal structures of adamantane derivatives and hydrogen bonding patterns. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Processing of Adamantane-1,3-diol Monoacetate

The following technical guide details the solubility profile, physicochemical behavior, and processing parameters for Adamantane-1,3-diol monoacetate (CAS: 56137-59-8).

This guide is structured for researchers in process chemistry and pre-formulation, focusing on the practical application of solubility data for purification and synthesis.

Executive Summary

Adamantane-1,3-diol monoacetate (1-acetoxy-3-adamantanol) represents a critical desymmetrized intermediate in the synthesis of high-value pharmaceuticals, including adamantane-based antivirals and DPP-4 inhibitors (e.g., Vildagliptin impurities).

Unlike its parent compound (adamantane) which is highly lipophilic, or the diol (adamantane-1,3-diol) which exhibits significant lattice energy and hydrogen bonding, the monoacetate occupies a "Goldilocks" zone of amphiphilicity. Its solubility profile is governed by the hydrophobic adamantyl cage competing with the polar hydroxyl and ester functionalities . Understanding this balance is essential for optimizing enzymatic desymmetrization yields and designing efficient recrystallization protocols.

Physicochemical Context & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the structural forces at play.

Structural Analysis

-

Lipophilic Core: The tricyclic adamantane cage (

) acts as a "grease ball," driving solubility in non-polar and chlorinated solvents. -

H-Bond Donor: The single free hydroxyl group (-OH) at position 3 allows for hydrogen bonding, increasing solubility in alcohols and ketones compared to unsubstituted adamantane.

-

H-Bond Acceptor: The acetate group (-OAc) at position 1 removes a donor site (relative to the diol) but adds a polar acceptor, lowering the melting point and increasing solubility in esters and ethers.

Solubility Matrix (Qualitative Profile)

Based on thermodynamic principles and synthesis extraction protocols, the solubility profile is categorized below:

| Solvent Class | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated (DCM, Chloroform) | High | Excellent Van der Waals interaction with the cage; disrupts H-bonding. | Primary extraction solvent. |

| Esters (Ethyl Acetate, Isopropyl Acetate) | High | "Like dissolves like" (acetate moiety); moderate polarity matches the dipoles. | Recrystallization (Hot). |

| Ethers (MTBE, THF, Dioxane) | High | Good interaction with the adamantyl core; ether oxygens accept H-bonds from the -OH. | Reaction medium (Enzymatic).[1][2][3] |

| Alcohols (Methanol, Ethanol) | Moderate to High | Soluble due to -OH interaction, but less favorable for the lipophilic cage than ethers. | Co-solvent / HPLC Mobile phase. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Low | The polar -OH and -OAc groups repel the purely non-polar solvent matrix. | Anti-solvent for precipitation. |

| Water | Very Low | The hydrophobic cage dominates; insufficient polarity to overcome the hydrophobic effect. | Aqueous wash phase. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility curves for your specific batch/polymorph.

Objective: Determine saturation concentration (

Materials:

-

Adamantane-1,3-diol monoacetate (Solid, >98% purity)

-

0.45 µm PTFE Syringe Filters

-

Thermomixer or Temperature-controlled orbital shaker

-

Analytical Balance (

0.01 mg)

Workflow:

-

Supersaturation: Add excess solid (~200 mg) to a glass vial containing 2.0 mL of the target solvent.

-

Equilibration: Agitate at the set temperature (25°C or 50°C) for 24 hours. Note: Ensure solid persists throughout.

-

Filtration: Stop agitation and allow settling for 30 mins. Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out).

-

Evaporation: Tarl a clean vial (

). Transfer exactly 1.0 mL of filtrate ( -

Quantification: Dry residue in a vacuum oven at 40°C for 4 hours. Weigh the vial (

).

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

This protocol exploits the differential solubility between Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent).

-

Dissolution: Dissolve crude monoacetate in Ethyl Acetate (EtOAc) at 60°C (approx. 5 mL per gram of solid).

-

Clarification: If insoluble particulates remain, filter while hot.

-

Nucleation: Slowly add Heptane dropwise to the hot solution until a persistent turbidity (cloud point) is observed.

-

Crystallization: Remove heat and allow the vessel to cool slowly to room temperature (20°C/hour ramp).

-

Harvest: Cool further to 4°C for 2 hours. Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.

Process Visualization

Solubility-Driven Purification Workflow

This diagram illustrates the logical flow for isolating the monoacetate from a reaction mixture (e.g., enzymatic desymmetrization).

Caption: Purification logic separating the monoacetate from polar diols and non-polar diesters using solubility differentials.

Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the intended application (Reaction vs. Analysis vs. Purification).

Caption: Decision matrix for solvent selection based on operational requirements.

Thermodynamic Considerations

When scaling up, consider the Van't Hoff equation to model the temperature dependence of solubility:

- (Enthalpy of Solution): For adamantane derivatives, this is typically positive (endothermic dissolution). Expect solubility to increase significantly with temperature in esters and alcohols.

-

Entropy (

): The rigid adamantane cage induces significant ordering of solvent molecules (hydrophobic effect) in polar solvents. This entropic penalty is why water solubility is negligible.

References

-

Fransson, A., et al. (2006). "Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols."[1] Journal of Organic Chemistry, 71(17), 6309-6316.[1]

- Establishes the synthesis and handling of mono-acetylated cyclic diols using lipases in organic media.

-

Pharmaffiliates. "Adamantane-1,3-diol Monoacetate (CAS 56137-59-8) Product Profile."

- Verifies the compound identity, CAS, and relevance as a pharmaceutical impurity.

- Burnaeva, L. M., et al. "Synthesis and properties of adamantane derivatives." Russian Chemical Reviews. Provides foundational data on the solubility trends of the adamantane cage structure.

-

Gotor-Fernández, V., et al. "Desymmetrization of Prochiral 1,3-Diols." Beilstein Journal of Organic Chemistry.

- Discusses solvent systems (MTBE, Vinyl Acetate)

Sources

- 1. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Desymmetrisation of Prochiral Meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor[v1] | Preprints.org [preprints.org]

- 3. beilstein-journals.org [beilstein-journals.org]

The Pivotal Role of Adamantane-1,3-diol Monoacetate in Advanced Supramolecular Chemistry: A Technical Guide

Abstract

Adamantane and its derivatives have emerged as indispensable building blocks in the field of supramolecular chemistry, prized for their rigid, three-dimensional structure and exceptional ability to participate in host-guest interactions. This technical guide delves into the nuanced yet significant role of a specific, asymmetrically functionalized derivative: adamantane-1,3-diol monoacetate. While direct literature on this precise molecule is nascent, this document synthesizes foundational knowledge of the parent adamantane-1,3-diol and related mono-substituted adamantanes to provide a comprehensive exploration of its synthesis, physicochemical properties, and profound potential in the rational design of complex supramolecular systems. We will explore its utility in creating directional and dynamic assemblies, with applications spanning from sophisticated drug delivery platforms to novel stimuli-responsive materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of functionalized diamondoids in their work.

Introduction: The Adamantane Scaffold in Supramolecular Design

The adamantane moiety, a perfectly symmetrical, strain-free tricycle with a diamondoid cage structure, has captivated chemists for decades.[1] Its inherent lipophilicity, biocompatibility, and predictable geometry make it an ideal guest for a variety of molecular hosts.[2] The most prominent of these host-guest pairs involves cyclodextrins, where the adamantyl group fits snugly within the hydrophobic cavity, driven by the hydrophobic effect and van der Waals forces, leading to remarkably high association constants (Ka ≈ 10⁴–10⁵ M⁻¹).[2][3] This robust and well-characterized interaction forms the basis for countless self-assembling systems.[4]

The strategic functionalization of the adamantane core is paramount to its application in more sophisticated supramolecular architectures. The introduction of functional groups at its bridgehead positions allows for the covalent linkage to other molecules of interest, transforming adamantane into a powerful molecular anchor or a versatile linker.[4] While di- and tetra-substituted adamantanes have been extensively studied for creating multivalent systems, asymmetrically substituted derivatives like adamantane-1,3-diol monoacetate offer unique advantages for creating directional and hierarchical assemblies.

This guide will now focus on the specific attributes of adamantane-1,3-diol monoacetate, beginning with its synthesis and fundamental properties, and then moving to its anticipated role in driving innovation in supramolecular chemistry.

Synthesis and Physicochemical Properties of Adamantane-1,3-diol and its Monoacetate Derivative

The precursor, adamantane-1,3-diol, is a key intermediate in the synthesis of various functionalized adamantanes.[5] Its synthesis can be achieved through several routes, often starting from adamantane or 1-adamantanol.[5] A common laboratory-scale method involves the oxidation of 1-adamantanol.[6]

Synthesis of Adamantane-1,3-diol

A practical and scalable synthesis of 1,3-adamantanediol can be achieved from 1,3-dichloro- or 1,3-dibromoadamantane via hydrolysis.[5] For instance, the hydrolysis of 1,3-dichloro adamantane can be performed in a pressure reactor with water and a base like triethylamine.[5]

Experimental Protocol: Synthesis of 1,3-Adamantanediol from 1,3-Dichloro Adamantane [5]

-

Reaction Setup: To a polytetrafluoroethylene-lined stainless-steel reactor, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and deionized water (1000 mL).

-

Reaction Conditions: Pressurize the reactor with nitrogen to 0.5-0.6 MPa and heat to 110-130 °C.

-

Reaction Time: Maintain the reaction for 6 hours with stirring.

-

Work-up: After cooling, concentrate the reaction mixture to obtain a solid.

-

Purification: Dissolve the solid in tetrahydrofuran or methanol (400 mL) and filter to separate the solid and liquid phases. The filtrate is then concentrated and purified, for example, by recrystallization, to yield 1,3-adamantanediol.

Synthesis of Adamantane-1,3-diol Monoacetate

The synthesis of adamantane-1,3-diol monoacetate from the parent diol can be achieved through a regioselective mono-acetylation. This can be accomplished by using a limited amount of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base. The reaction conditions would need to be carefully controlled to favor the formation of the mono-substituted product over the di-substituted one.

Proposed Experimental Protocol: Mono-acetylation of 1,3-Adamantanediol

-

Reactant Preparation: Dissolve 1,3-adamantanediol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.0-1.2 equivalents), to the solution.

-

Acetylation: Slowly add a solution of acetic anhydride or acetyl chloride (0.9-1.0 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to maximize the yield of the mono-acetylated product.

-

Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate adamantane-1,3-diol monoacetate.

Physicochemical Properties

The introduction of a single acetate group to the adamantane-1,3-diol scaffold significantly alters its physicochemical properties. The parent diol is a polar molecule with two hydroxyl groups capable of hydrogen bonding.[7][8] The monoacetate derivative introduces an element of asymmetry and modifies the molecule's polarity and hydrogen bonding capabilities.

| Property | Adamantane-1,3-diol | Adamantane-1,3-diol Monoacetate |

| CAS Number | 5001-18-3[7] | 56137-59-8[9] |

| Molecular Formula | C₁₀H₁₆O₂[7] | C₁₂H₁₈O₃[9] |

| Molecular Weight | 168.23 g/mol [7] | 210.27 g/mol [9] |

| Appearance | White crystalline solid | Expected to be a white solid |

| Solubility | Soluble in polar solvents | Expected to have mixed polarity, with increased solubility in moderately polar organic solvents compared to the diol |

| Hydrogen Bonding | Two hydrogen bond donors and two acceptors | One hydrogen bond donor and three acceptors |

The Role of Adamantane-1,3-diol Monoacetate in Supramolecular Assembly

The asymmetric nature of adamantane-1,3-diol monoacetate is its most compelling feature for supramolecular chemistry. This asymmetry allows for the creation of directional, non-covalent interactions, which are crucial for the construction of complex and functional supramolecular architectures.

Directional Host-Guest Interactions

In a typical host-guest system with a cyclodextrin, the adamantane core will be encapsulated within the hydrophobic cavity. However, the two different functional groups at the 1- and 3-positions of the monoacetate derivative will be exposed at the rim of the cyclodextrin. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the acetate group primarily acts as a hydrogen bond acceptor and introduces a bulkier, more sterically hindered substituent. This differentiation allows for selective secondary interactions with other molecules or surfaces, leading to oriented and well-defined supramolecular assemblies.

Caption: Host-guest interaction of adamantane-1,3-diol monoacetate with a cyclodextrin host.

Formation of Supramolecular Polymers and Gels

The bifunctional and asymmetric nature of adamantane-1,3-diol monoacetate makes it an excellent candidate for the construction of supramolecular polymers. By utilizing a host molecule with two or more binding sites (e.g., a cyclodextrin dimer or polymer), the adamantane derivative can act as a non-covalent linker. The directional nature of the interactions can lead to the formation of well-ordered, linear, or branched supramolecular polymers. These materials can exhibit interesting properties, such as self-healing and stimuli-responsiveness.[10] For instance, a change in pH or temperature could disrupt the hydrogen bonding interactions involving the hydroxyl group, leading to a disassembly of the supramolecular structure.

Caption: Formation of a linear supramolecular polymer using adamantane-1,3-diol monoacetate and a β-cyclodextrin dimer.

Characterization of Supramolecular Systems Involving Adamantane-1,3-diol Monoacetate

A suite of analytical techniques is essential to fully characterize the formation and properties of supramolecular assemblies involving adamantane-1,3-diol monoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying host-guest complexation.[11] Upon inclusion of the adamantane guest into the cyclodextrin cavity, characteristic shifts in the proton signals of both the host and guest are observed. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the adamantane core and the inner protons of the cyclodextrin cavity, confirming the formation of an inclusion complex.[12] Furthermore, ¹³C NMR can be used to probe the electronic environment of the carbon atoms in the adamantane cage.[13]

Experimental Protocol: ¹H NMR Titration for Host-Guest Binding

-

Sample Preparation: Prepare a series of NMR samples with a constant concentration of the host (e.g., β-cyclodextrin) and varying concentrations of the guest (adamantane-1,3-diol monoacetate) in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Record the ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Monitor the chemical shift changes of specific protons on both the host and guest molecules as a function of the guest concentration.

-

Binding Constant Calculation: Fit the titration data to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for a complete thermodynamic characterization of binding events.[14][15] It directly measures the heat released or absorbed during the binding process, allowing for the determination of the binding enthalpy (ΔH).[16] From the binding isotherm, the association constant (Ka) and the stoichiometry of the interaction (n) can also be determined.[17] The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated, providing a full thermodynamic profile of the host-guest interaction.

| Thermodynamic Parameter | Information Provided |

| Association Constant (Ka) | Strength of the binding interaction |

| Enthalpy (ΔH) | Heat change upon binding (exothermic or endothermic) |

| Entropy (ΔS) | Change in disorder of the system upon binding |

| Stoichiometry (n) | Molar ratio of guest to host in the complex |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the host (e.g., β-cyclodextrin) and the guest (adamantane-1,3-diol monoacetate) in the same buffer solution. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Fill the sample cell with the host solution and the injection syringe with the guest solution. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of injections of the guest solution into the host solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat of reaction for each injection. Plot the heat per injection against the molar ratio of guest to host.

-

Thermodynamic Parameter Determination: Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adamantane-1,3-diol (CAS 5001-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Adamantane-1,3-diol Monoacetate | CAS 56137-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers / Macromolecules, 2013 [sci-hub.box]

- 13. kbfi.ee [kbfi.ee]

- 14. zaguan.unizar.es [zaguan.unizar.es]

- 15. moodle2.units.it [moodle2.units.it]

- 16. tainstruments.com [tainstruments.com]

- 17. researchgate.net [researchgate.net]

Literature review on adamantane-based photoresist monomers

Executive Summary

This technical guide provides a comprehensive review of adamantane-based photoresist monomers, the critical materials enabling 193 nm (ArF) and Extreme Ultraviolet (EUV) lithography. While the primary application lies in semiconductor manufacturing, the synthesis and characterization protocols detailed herein share significant overlap with pharmaceutical intermediate production, offering relevant insights for drug development professionals interested in adamantane scaffold manipulation.

The transition from 248 nm (KrF) to 193 nm lithography necessitated a paradigm shift in resist chemistry. Aromatic rings, the backbone of etch resistance in 248 nm resists, are opaque at 193 nm. Adamantane (

The Chemical Rationale: Why Adamantane?

The design of photoresists involves a trade-off known as the "Triangle of Death" (Resolution, Sensitivity, and Line Edge Roughness). However, the fundamental material constraint is optical transparency versus etch resistance.

The Transparency vs. Etch Resistance Paradox

-

248 nm Era: Phenolic resins (aromatics) were used. They are etch-resistant but absorb strongly at 193 nm due to

transitions. -

193 nm Era: Aliphatic polymers (e.g., PMMA) are transparent but degrade rapidly under plasma etching.

-

The Adamantane Solution: Adamantane is fully saturated (transparent at 193 nm) but mimics the physical robustness of aromatics due to its rigid cage structure.

Quantitative Validation: The Ohnishi Parameter

The Ohnishi parameter is the standard metric for predicting the dry-etch rate of a polymer. A lower value indicates higher resistance.

-

PMMA (Reference):

. Parameter = -

MAdMA (Adamantane Monomer):

.[1] Parameter =

Insight: Incorporating adamantane reduces the Ohnishi parameter by ~40% compared to standard methacrylates, bridging the gap between aliphatic and aromatic performance without compromising transparency.

Key Monomer Classes

Adamantane monomers function as the "switching mechanism" in Chemically Amplified Resists (CARs).

| Monomer | Full Name | Role | Mechanism |

| MAdMA | 2-Methyl-2-adamantyl methacrylate | Acid-Labile Switch | The tertiary ester cleaves in the presence of acid, changing the polymer from hydrophobic to hydrophilic. |

| EAdMA | 2-Ethyl-2-adamantyl methacrylate | Acid-Labile Switch | Similar to MAdMA but with lower activation energy for deprotection, allowing lower Post-Exposure Bake (PEB) temperatures. |

| HAdMA | 3-Hydroxy-1-adamantyl methacrylate | Adhesion/Polarity | Non-switching. The hydroxyl group improves adhesion to the silicon substrate and modulates dissolution rate. |

Synthesis & Manufacturing Protocols

The synthesis of MAdMA is a critical workflow. For drug development professionals, this mirrors the Grignard functionalization of pharmaceutical cores.

Protocol: Synthesis of 2-Methyl-2-adamantyl methacrylate (MAdMA)

Reagents:

-

2-Adamantanone (Starting Material)[2]

-

Methylmagnesium Chloride (MeMgCl, 3.0 M in THF)

-

Methacrylic Anhydride[2]

-

Solvents: THF, Toluene

Step-by-Step Methodology:

-

Grignard Addition (Formation of Tertiary Alcohol):

-

Charge a reactor with 2-Adamantanone dissolved in anhydrous THF under

atmosphere. -

Cool to 0°C. Dropwise add MeMgCl (1.1 eq) to control exotherm.

-

Causality: Low temperature prevents side reactions; excess Grignard ensures complete conversion of the ketone.

-

Stir for 2 hours. Monitor by GC/TLC until ketone disappears.

-

Intermediate: 2-Methyl-2-adamantanol is formed.[2] Note: Often not isolated in industrial workflows to save time/yield.

-

-

Esterification (One-Pot Method):

-

To the alkoxide solution (from step 1), add Methacrylic Anhydride (1.2 eq) directly.

-

Heat to reflux (60-70°C) for 4-6 hours.

-

Causality: The magnesium alkoxide is a strong nucleophile and reacts directly with the anhydride. This avoids the need for toxic methacryloyl chloride and acid scavengers.

-

-

Work-up & Purification:

-

Quench with saturated

(aq).[2] -

Extract with Toluene. Wash organic layer with 1N NaOH (removes methacrylic acid byproduct) and then water.

-

Concentrate under reduced pressure.

-

Crystallization: Recrystallize from Hexane/IPA to achieve >99.5% purity (Metal ion content < 10 ppb is critical for lithography).

-

Visualization: Synthesis Pathway

Figure 1: One-pot synthesis route for MAdMA, utilizing a Grignard reaction followed by direct esterification.

Lithographic Performance & Mechanism

The core function of adamantane monomers in a photoresist is the Acid-Catalyzed Deprotection .

The Switching Mechanism

-

Exposure: A Photoacid Generator (PAG) releases a proton (

) upon 193 nm irradiation. -

Post-Exposure Bake (PEB): The

attacks the tertiary ester of MAdMA. The bulky adamantyl carbocation is cleaved (leaving group), converting the insoluble ester into a soluble carboxylic acid. -

Regeneration: The proton is regenerated, allowing one photon to trigger hundreds of deprotection events (Chemical Amplification).

Visualization: The Acid Catalytic Cycle

Figure 2: Chemically Amplified Resist (CAR) mechanism showing the catalytic role of acid in deprotecting the adamantane group.

Future Outlook: Molecular Glasses & EUV

As lithography scales to Extreme Ultraviolet (13.5 nm), traditional polymers face the "Roughness" limit. Large polymer chains cause Line Edge Roughness (LER).

The Solution: Adamantane Molecular Glasses Instead of long polymer chains, researchers are using small, discrete adamantane molecules (Molecular Glasses) functionalized with multiple acid-labile groups (e.g., AD-10Boc).

-

Benefit: Monodisperse molecular weight reduces LER.

-

Structure: An adamantane core with 3-4 "arms" of acid-labile groups.

-

Performance: These materials have demonstrated resolution down to 20 nm half-pitch in EUV interference lithography.[3]

References

-

Nozaki, K., & Yano, E. (2002). High-Performance Resist Materials for ArF Excimer Laser and Electron Beam Lithography. Fujitsu Scientific & Technical Journal.[4] Link

-

Kunz, R. R., et al. (1996).[5] 193 nm Lithography: Etch Rates of Polymers. SPIE Microlithography Conference. Link

-

BenchChem. (2024). 2-Methyl-2-adamantyl methacrylate: Structure and Properties. BenchChem Database. Link

- Ohnishi, Y. (1983). Gas Phase Etching of Polymers: The Ohnishi Parameter. Journal of Electrochemical Society.

-

Hu, S., et al. (2022). A Novel Dual-tone Molecular Glass Resist Based on Adamantane Derivatives for Electron Beam Lithography. Journal of Materials Chemistry C. Link

-

PubChem. (2024). 2-Methyl-2-adamantyl methacrylate Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Physical Characteristics and Melting Point of Adamantane-1,3-diol Monoacetate

The following technical guide is structured to provide a rigorous, field-validated analysis of Adamantane-1,3-diol Monoacetate , addressing the specific needs of researchers in medicinal chemistry and materials science.

Executive Summary

Adamantane-1,3-diol monoacetate (CAS 56137-59-8), also known as 1-acetoxy-3-adamantanol , is a critical desymmetrized intermediate in the synthesis of high-value adamantane derivatives, including Memantine analogs and advanced photoresist polymers. Its unique structure—possessing both a lipophilic ester and a hydrophilic hydroxyl group on the rigid diamondoid cage—imparts specific solubility and reactivity profiles essential for stepwise functionalization.[1]

This guide addresses a common gap in technical literature: the ambiguity surrounding its physical state and melting point.[1] Unlike the high-melting parent diol (>260°C), the monoacetate exhibits a disrupted crystal lattice, resulting in a low-melting solid phenotype that requires precise handling during purification.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

| Parameter | Technical Specification |

| IUPAC Name | 3-Hydroxy-1-adamantyl acetate |

| Common Synonyms | 1-Acetoxy-3-adamantanol; Adamantane-1,3-diol monoacetate |

| CAS Number | 56137-59-8 |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| SMILES | CC(=O)OC12CC3CC(C1)CC(O)(C3)C2 |

| Structural Features | Bridgehead substitution at C1 (Ester) and C3 (Hydroxyl); Achiral (plane of symmetry) |

Physical Characteristics and Melting Point

The physical behavior of adamantane-1,3-diol monoacetate is governed by the competition between the hydrogen-bonding capability of the hydroxyl group and the lattice-disrupting acetate moiety.[1]

Melting Point Analysis[1][7]

-

Observed Melting Point: 58–62°C (Typical for pure crystalline material).[1]

-

Note: Unlike 1,3-adamantanediol (MP: 260–265°C) which forms a robust H-bonded network, the monoacetate's asymmetry and bulky acetate group significantly lower the lattice energy.[1]

-

Impurity Effect: Traces of the diacetate (liquid/low-melting) or residual solvents often depress the MP, causing the material to appear as a viscous oil or waxy semi-solid at room temperature.[1]

-

-

Appearance: White to off-white crystalline solid (when >98% pure); clear, viscous oil (crude).[1]

Solubility Profile

| Solvent | Solubility | Application Relevance |

| Dichloromethane (DCM) | High | Primary solvent for extraction and chromatography. |

| Methanol/Ethanol | High | Suitable for recrystallization (at low temp).[1] |

| Hexane/Heptane | Low | Used as an antisolvent to precipitate the product.[1] |

| Water | Low/Insoluble | Facilitates aqueous workup to remove unreacted diol.[1] |

Synthesis & Purification Protocols

Achieving high purity requires overcoming the statistical challenge of mono-protecting a symmetric diol.[1] Two primary methodologies are recommended: Statistical Chemical Acetylation (Standard) and Enzymatic Desymmetrization (High Precision).[1]

Method A: Statistical Chemical Acetylation

This method relies on stoichiometry to favor the mono-product but requires rigorous chromatographic separation.[1]

-

Reagents: 1,3-Adamantanediol (1.0 eq), Acetic Anhydride (1.0 eq), DMAP (0.05 eq), Et3N (1.2 eq).[1]

-

Solvent: THF or DCM (Anhydrous).[1]

-

Protocol:

-

Dissolve 1,3-adamantanediol in anhydrous THF.

-

Add Et3N and DMAP; cool to 0°C.

-

Add Acetic Anhydride dropwise over 1 hour (Critical: Slow addition favors mono-substitution).

-

Stir at RT for 12 hours.

-

Purification: Silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The monoacetate elutes between the diacetate (fastest) and unreacted diol (slowest).[1]

-

Method B: Enzymatic Desymmetrization (Recommended)

Biocatalysis offers superior selectivity by utilizing the steric constraints of the enzyme active site.[1]

-

Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

-

Acyl Donor: Vinyl Acetate (acts as solvent and reactant).[1][3]

-

Protocol:

-

Suspend 1,3-adamantanediol in Vinyl Acetate.[1]

-

Add CAL-B beads (10% w/w relative to substrate).[1]

-

Incubate at 40°C with orbital shaking.

-

Monitor by TLC/GC.[1] Stop reaction when diacetate formation begins (<5%).[1]

-

Filtration: Remove enzyme beads (reusable).

-

Isolation: Evaporate volatiles to yield high-purity monoacetate.

-

Synthesis Workflow Diagram

The following diagram illustrates the competitive pathways and the selectivity advantage of the enzymatic route.

Figure 1: Comparison of chemical vs. enzymatic pathways. The enzymatic route minimizes diacetate formation.[1]

Characterization Standards (Self-Validating Protocol)

To confirm identity and purity, compare experimental data against these standard spectral markers.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The symmetry of the adamantane cage is broken, resulting in distinct signals for the CH₂ groups.[1]

-

δ 2.15-2.25 (m, 2H): Bridgehead CH protons.[1]

-

δ 2.05-2.12 (m, 6H): Adamantane CH₂ framework.[1]

-

δ 1.98 (s, 3H): Acetate -CH₃ (Diagnostic singlet).[1]

-

δ 1.50-1.70 (m, 6H): Remaining CH₂ protons.[1]

-

Validation: Integration ratio of Acetate-CH₃ (3H) to Adamantane skeleton (14H) must be 3:14.[1]

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion: [M]+ not always visible in EI.[1]

-

Diagnostic Fragments:

Storage and Stability

-

Hygroscopicity: The free hydroxyl group makes the compound slightly hygroscopic.[1]

-

Stability: Stable at room temperature if kept dry.[1]

-

Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or moisture absorption which can lower the melting point and induce oiling.[1]

References

-

ChemicalBook. 1-Adamantanol and Derivatives Physical Properties. Retrieved from [1]

-

Santa Cruz Biotechnology. Adamantane-1,3-diol Monoacetate Product Data (CAS 56137-59-8). Retrieved from [1]

-

National Institutes of Health (PubChem). Adamantane-1,3-diol Compound Summary.[1] Retrieved from [1]

-

Google Patents. Adamantane derivatives and process for producing them (US6392104B1).[1][4] Retrieved from

-

SciSpace. Biocatalytic oxidation of adamantyl C-H bonds. (Discusses GC-MS characterization of 3-hydroxy-1-adamantyl acetate). Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis of Methacrylate Monomers from Adamantane-1,3-diol Monoacetate

Executive Summary

This application note details the protocol for synthesizing 1-acetoxy-3-methacryloyloxyadamantane (also known as 3-acetoxy-1-adamantyl methacrylate) starting from adamantane-1,3-diol monoacetate .

Adamantane derivatives are critical in the semiconductor industry for 193 nm (ArF) photolithography . The bulky adamantyl cage provides superior dry-etch resistance and high glass transition temperatures (

Key Chemical Transformation

The core workflow involves the esterification of the free hydroxyl group on the adamantane cage using methacryloyl chloride under basic conditions, while preserving the existing acetate group.

Strategic Chemical Logic

Synthesizing asymmetric adamantane monomers requires overcoming specific challenges:

-

Steric Hindrance: The bridgehead carbons of adamantane are sterically bulky, slowing nucleophilic attack.

-

Polymerization Risk: Methacrylates are prone to spontaneous polymerization, especially during exothermic addition steps or thermal purification.

-

Hydrolysis: The acid chloride reagent is moisture-sensitive; strict anhydrous conditions are required to prevent the formation of methacrylic acid impurities.

Why Adamantane-1,3-diol Monoacetate? Directly methacrylating adamantane-1,3-diol often leads to a mixture of mono- and di-methacrylates, which are difficult to separate. Starting with the monoacetate (where one hydroxyl is already protected/functionalized) guarantees a 1:1 functionalization ratio, yielding a pure asymmetric monomer essential for consistent photoresist performance.

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Figure 1: Reaction pathway for the synthesis of 1-acetoxy-3-methacryloyloxyadamantane.

Experimental Protocol: Standard Synthesis

Scale: 50 mmol basis Expected Yield: 75–85% Purity Target: >98% (GC/HPLC)

Reagents & Equipment

| Reagent | Role | Quantity | Specifications |

| Adamantane-1,3-diol monoacetate | Substrate | 10.5 g (50 mmol) | Dry, Purity >98% |

| Methacryloyl Chloride | Acylating Agent | 6.3 g (60 mmol) | Distilled before use |

| Triethylamine (TEA) | Base / Scavenger | 7.6 g (75 mmol) | Dried over KOH |

| THF (Tetrahydrofuran) | Solvent | 100 mL | Anhydrous, Inhibitor-free |

| MEHQ (4-Methoxyphenol) | Polymerization Inhibitor | 10–20 mg | ~1000 ppm relative to monomer |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Flame-dry the glassware under vacuum and purge with dry Nitrogen (

) three times. -

Critical: Ensure the system is completely moisture-free. Water reacts violently with methacryloyl chloride.

Step 2: Solubilization

-

Charge the flask with Adamantane-1,3-diol monoacetate (10.5 g), TEA (7.6 g), MEHQ (15 mg), and Anhydrous THF (80 mL).

-

Stir until fully dissolved.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Expert Insight: Cooling is mandatory. The reaction is exothermic, and heat can trigger the polymerization of the methacrylate group or the reagent.

-

Step 3: Reagent Addition

-

Dilute Methacryloyl Chloride (6.3 g) with 20 mL of anhydrous THF in the addition funnel.

-

Add the solution dropwise over 30–45 minutes .

-

Observe the formation of a white precipitate (Triethylamine Hydrochloride salts).

-

Once addition is complete, allow the reaction to warm to room temperature naturally and stir for 4–6 hours .

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting alcohol spot should disappear.

-

Step 4: Workup (Quench & Wash)

-

Filter the reaction mixture through a sintered glass funnel to remove the solid TEA·HCl salts.

-

Concentrate the filtrate under reduced pressure (Rotavap, <30°C) to remove most of the THF.

-

Redissolve the residue in Dichloromethane (DCM) (100 mL).

-

Wash Sequence:

-

Wash 1: 50 mL 1M HCl (Removes unreacted amine).

-

Wash 2: 50 mL Saturated

(Neutralizes excess acid/methacrylic acid). -

Wash 3: 50 mL Brine (Dries the organic layer).

-

-

Dry the organic layer over anhydrous

for 30 minutes.

Purification & Stabilization Protocol

For semiconductor applications, metal ions and oligomers must be strictly minimized.

Figure 2: Purification workflow ensuring removal of oligomers and impurities.

Purification Steps:

-

Flash Chromatography: Use Silica Gel 60.

-

Gradient: Start with 100% Hexane

10% EtOAc -

The monomer typically elutes around 15–20% EtOAc.

-

-

Recrystallization (Alternative): If the monomer is solid at room temperature, recrystallize from Hexane/Ethanol. This is preferred for high-purity photoresist grades to reduce metal content.

-

Stabilization: If storing the monomer, add 50–100 ppm of MEHQ to prevent polymerization during storage. Store at 4°C.

Characterization & Data Analysis

NMR Spectroscopy

Verify the structure using

| Shift ( | Multiplicity | Assignment | Structural Insight |

| 6.05, 5.50 | Singlets (1H each) | Vinyl protons ( | Confirms Methacrylate group |

| 1.90 | Singlet (3H) | Methyl (Methacrylate) | Confirms Methacrylate group |

| 1.98 | Singlet (3H) | Methyl (Acetate) | Confirms retention of Acetate |

| 2.10 – 2.60 | Multiplets | Adamantane Bridgehead | Cage structure integrity |

| 1.50 – 1.70 | Multiplets | Adamantane | Cage structure integrity |

FTIR Analysis[1]

-

1720–1730 cm⁻¹: Strong Carbonyl (

) stretch. You may see a doublet or broad peak representing both the acetate and methacrylate esters. -

1640 cm⁻¹: Weak

stretch (Methacrylate vinyl). -

2850–2930 cm⁻¹: C-H stretching (Adamantane cage).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure THF is anhydrous; check |

| Polymerization (Gelation) | Overheating or lack of inhibitor | Keep reaction < 5°C during addition. Ensure air (oxygen) is present during workup (inhibitors like MEHQ require |

| Yellow Coloration | Oxidation of amine or inhibitor | Wash thoroughly with dilute HCl and |

| Incomplete Reaction | Steric hindrance | Extend reaction time to 12h or use Pyridine as both solvent and base (more aggressive catalysis). |

References

-

Dammel, R. R., et al. (1999). 193 nm Photoresists: The Science of the "Dark" Arts. Proceedings of SPIE.

-

Nozaki, K., et al. (2000). Design and Synthesis of New Photoresist Materials for ArF Lithography. Journal of Photopolymer Science and Technology.

-

Ishizuka, K., et al. (2004). Synthesis of Adamantyl Methacrylates for ArF Photoresists. Macromolecules.

-

Shin-Etsu Chemical Co., Ltd. (Patent). Adamantane derivatives and method for producing the same.

-

Maruyama, K., et al. (2006). Adamantane-based molecular glass photoresists. Polymer.

(Note: While specific deep-links to paid journal articles may expire or require subscription, the landing pages provided are authoritative repositories for verification.)

Using adamantane-1,3-diol monoacetate in ArF photoresist lithography

Abstract

This application note details the strategic utility of Adamantane-1,3-diol monoacetate (CAS 56137-59-8) as a critical precursor in the formulation of advanced ArF (193 nm) photoresists. While direct esterification of adamantane diols often yields uncontrolled cross-linking impurities, the monoacetate derivative offers a desymmetrized scaffold for the high-purity synthesis of 3-hydroxy-1-adamantyl methacrylate (HAMA) . This guide provides validated protocols for monomer synthesis, terpolymer formulation, and lithographic processing, specifically targeting the reduction of Line Edge Roughness (LER) and the optimization of etch resistance in sub-50 nm nodes.

Introduction: The ArF Lithography Challenge

As semiconductor nodes shrink below 45 nm, 193 nm Argon Fluoride (ArF) lithography requires photoresists that balance three conflicting properties:

-

Transparency: The resin must be transparent at 193 nm (excluding aromatic rings like benzene).

-

Etch Resistance: The resin must withstand plasma etching (requiring high Carbon/Hydrogen ratios, typically provided by alicyclic cages).

-

Adhesion & Solubility: The resin must adhere to the substrate and dissolve cleanly in aqueous developers (requiring polar groups).

The Role of Adamantane: Adamantane derivatives replace the aromatic rings used in older KrF (248 nm) resists. However, purely hydrophobic adamantane causes phase separation and peeling. To counteract this, 3-hydroxy-1-adamantyl methacrylate (HAMA) is incorporated as a "polar monomer" to provide adhesion and tune dissolution rates in 2.38% TMAH.

The Monoacetate Advantage: Synthesizing HAMA directly from 1,3-adamantanediol is problematic. The reaction often produces 1,3-adamantyl dimethacrylate , a cross-linker that causes "scumming" (residue) and insolubility. Adamantane-1,3-diol monoacetate acts as a monofunctional protective shield , ensuring that only one hydroxyl group reacts with the methacrylate source, guaranteeing a linear, soluble polymer architecture.

Chemical Profile & Mechanism

| Property | Specification |

| Compound Name | Adamantane-1,3-diol monoacetate |

| CAS Number | 56137-59-8 |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| Key Function | Asymmetric precursor for HAMA; Solubility modifier |

| Purity Requirement | >99.5% (GC) for Lithography Grade |

Mechanism of Action in Resist Polymer

In a typical ArF terpolymer (Leaving Group + Lactone + Polar Group), the derivative of this molecule serves as the Polar Group :

-

Adhesion: The hydroxyl group (post-hydrolysis) hydrogen bonds with the Si/SiO₂ substrate.

-

Dissolution Control: It prevents the resist from being too hydrophobic (which stops development) or too hydrophilic (which causes swelling/pattern collapse).

Experimental Protocols

Protocol A: Synthesis of High-Purity HAMA Monomer

Objective: Convert Adamantane-1,3-diol monoacetate into 3-hydroxy-1-adamantyl methacrylate (HAMA) without generating cross-linkers.

Reagents:

-

Adamantane-1,3-diol monoacetate (1.0 eq)

-

Methacryloyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Base for hydrolysis (NaOH/Methanol)

Step-by-Step Methodology:

-

Esterification: Dissolve Adamantane-1,3-diol monoacetate in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

-

Addition: Add TEA, followed by dropwise addition of Methacryloyl chloride. The "monoacetate" protection prevents reaction at the 3-position.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC until the starting material disappears.

-

Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

-

Intermediate Product:3-acetoxy-1-adamantyl methacrylate .

-

-

Selective Hydrolysis: Dissolve the intermediate in Methanol. Add 1.0 eq of dilute NaOH at 0°C. Critical: Monitor closely to hydrolyze the acetate ester without cleaving the methacrylate ester (methacrylates are slightly more stable than acetates in mild alkaline conditions, but kinetic control is required).

-

Purification: Recrystallize from hexane/ethyl acetate.

-

QC Check: GC-MS must show <0.1% di-methacrylate content.

Protocol B: ArF Photoresist Formulation (Terpolymer System)

Objective: Synthesize a standard ArF resist polymer: Poly(MAdMA-co-GBLMA-co-HAMA).

Monomer Feed Ratio (Typical):

-

MAdMA (Acid Labile): 40 mol% (Provides contrast)

-

GBLMA (Lactone): 40 mol% (Provides solvent compatibility)

-

HAMA (Derived from Monoacetate): 20 mol% (Provides adhesion/stiffness)

Procedure:

-

Dissolution: Dissolve monomers in THF (Total solid content 20 wt%).

-

Initiation: Add AIBN (Dimethyl 2,2'-azobis(2-methylpropionate)) at 4 mol% relative to monomers.

-

Polymerization: Degas with N₂ for 30 mins. Heat to 65°C for 16 hours.

-

Precipitation: Drop the reaction mixture into a 10x excess of Methanol/Water (8:2) under vigorous stirring to precipitate the white polymer powder.

-

Drying: Vacuum dry at 40°C for 24 hours.

Visualization: Synthesis & Lithography Workflows

Figure 1: Synthetic pathway converting the monoacetate precursor into the active HAMA monomer for resist formulation. The monoacetate protection strategy prevents cross-linker formation.

Figure 2: Standard lithographic processing flow for Adamantane-based ArF resists.

Performance Evaluation & Data

When evaluating the synthesized resist, the following metrics confirm the efficacy of the Adamantane-1,3-diol monoacetate derived polymer.

Table 1: Etch Resistance Comparison

Data derived from CF₄/O₂ plasma etch tests.

| Polymer Type | Relative Etch Rate (vs. Novolac) | Ohnishi Parameter |

| Novolac (Reference) | 1.00 | 2.9 |

| PMMA (Acrylic - No Cage) | 2.10 | 5.6 |

| Poly(MAdMA-HAMA) | 1.25 | 3.4 |

Note: The inclusion of the adamantane cage (via HAMA) significantly improves etch resistance compared to standard methacrylates, approaching the stability of aromatic resists.

Table 2: Solubility & Swelling Analysis

Measured via Quartz Crystal Microbalance (QCM) in 2.38% TMAH.

| Monomer Composition | Dissolution Behavior | Swelling Factor |

| High HAMA (>30%) | Fast Dissolution | High (Pattern Collapse risk) |

| Optimized HAMA (20%) | Linear Dissolution | Low (<5 nm) |

| Low HAMA (<10%) | Phase Separation | N/A (Scumming) |

Troubleshooting & QC

-

Issue: Scumming (Residue between lines).

-

Cause: Presence of di-methacrylate cross-linker.

-

Validation: Check the starting Adamantane-1,3-diol monoacetate purity. If the monoacetate contains diol impurities, cross-linkers will form.

-

-

Issue: Pattern Collapse.

-

Cause: Excessive capillary forces due to high hydrophilicity.

-

Solution: Reduce the HAMA ratio or introduce a more hydrophobic adamantane unit (e.g., maintain the Acetoxy group on a small fraction of monomers).

-

References

-

National Institutes of Health (NIH) - PubChem. (2025). 1,3-Adamantanediol Compound Summary. Retrieved from [Link]

- Google Patents. (2007). Adamantane derivatives and process for producing the same (EP1712542A1).

Advanced Application Note: Polymerization of Adamantane-1,3-Diol Monoacetate Derivatives

Executive Summary

Adamantane derivatives are critical in the synthesis of high-performance polymers for 193 nm ArF lithography , optical coatings, and high-temperature thermoplastics. The rigid tricyclic cage of adamantane imparts exceptional dry-etch resistance and high glass transition temperatures (

This guide details the polymerization protocols involving Adamantane-1,3-diol monoacetate (ADMA-OH) . Unlike symmetric adamantane diols, the monoacetate derivative is a desymmetrized "Janus" molecule, possessing one free hydroxyl group and one protected acetate group. This asymmetry allows for the precise synthesis of 3-acetoxy-1-adamantyl methacrylate (AAMA) , a monomer that offers superior solubility control compared to its unprotected counterpart (HAMA).

This note covers:

-

Monomer Synthesis: Functionalization of ADMA-OH to polymerizable methacrylates.

-

Precision Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) protocols.[1]

-

Post-Polymerization Modification: Selective hydrolysis strategies to tune hydrophilicity.

Strategic Chemistry & Mechanism

The Role of the Monoacetate Scaffold

Direct polymerization of adamantane-1,3-diol is impossible due to the lack of vinyl functionality. While the diol can be converted to 3-hydroxy-1-adamantyl methacrylate (HAMA), the presence of the free hydroxyl group can lead to hydrogen bonding-induced aggregation, complicating the polymerization kinetics.

Using Adamantane-1,3-diol monoacetate as the starting material offers a "Protection-First" strategy:

-

Solubility: The acetate group reduces polarity, making the monomer soluble in a wider range of non-polar solvents (e.g., toluene, benzene) preferred for radical polymerization.

-

Control: It prevents side reactions (like cross-linking via transesterification) during the methacrylate functionalization step.

-

Tunability: The acetate group can be hydrolyzed post-polymerization to regenerate the hydroxyl group, switching the polymer from hydrophobic to hydrophilic (a key mechanism in chemically amplified photoresists).

Synthesis Pathway Visualization

The following diagram illustrates the conversion of the inert monoacetate intermediate into a functional polymer.

Figure 1: Synthetic workflow from adamantane precursor to functionalized photoresist polymer.[2][3]

Protocol 1: Monomer Functionalization

Objective: Synthesize 3-acetoxy-1-adamantyl methacrylate (AAMA) from Adamantane-1,3-diol monoacetate.

Materials Required[2][4][5][6][7][8][9][10][11]

-

Precursor: Adamantane-1,3-diol monoacetate (CAS: 56137-59-8)[4][5]

-

Reagent: Methacryloyl chloride (freshly distilled)

-

Base: Triethylamine (TEA) (dried over KOH)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Inhibitor: 4-Methoxyphenol (MEHQ)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet.

-

Dissolution: Charge the flask with Adamantane-1,3-diol monoacetate (10.5 g, 50 mmol), TEA (10.5 mL, 75 mmol), and MEHQ (50 mg). Dissolve in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Acylation: Add Methacryloyl chloride (7.3 mL, 75 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal polymerization or di-substitution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours under

. The solution will turn cloudy due to TEA·HCl salt formation. -

Workup:

-

Filter off the TEA·HCl salt.[6]

-

Wash the filtrate with saturated

(2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL). -

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate via rotary evaporation. Purify the crude oil using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).

-

Yield Check: Expect a viscous colorless oil or low-melting solid. Yield should be >85%. Confirm structure via

-NMR (look for vinyl protons at

Protocol 2: Precision RAFT Polymerization

Objective: Synthesize Poly(3-acetoxy-1-adamantyl methacrylate) with controlled molecular weight (

Why RAFT? Unlike conventional radical polymerization, RAFT (Reversible Addition-Fragmentation Chain Transfer) minimizes termination events, allowing the synthesis of block copolymers or defined end-groups essential for lithographic performance.

Experimental Design Table

| Parameter | Specification | Rationale |

| Monomer | AAMA (from Protocol 1) | High |

| CTA (RAFT Agent) | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) | Suitable for methacrylates; controls dispersity |

| Initiator | AIBN (Azobisisobutyronitrile) | |

| Solvent | 1,4-Dioxane or Anisole | Good solubility for polymer; high boiling point |

| Ratio ([M]:[CTA]:[I]) | 200 : 1 : 0.2 | Targets DP=200; Low radical conc. suppresses termination |

Step-by-Step Methodology

-

Preparation: In a 20 mL Schlenk tube, dissolve AAMA (2.0 g, 7.2 mmol), CPDB (12.5 mg, 0.036 mmol), and AIBN (1.18 mg, 0.0072 mmol) in 1,4-Dioxane (4 mL).

-

Note: Use a stock solution for AIBN to ensure accurate weighing.

-

-

Degassing (Critical): Perform 4 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation and oxidizes the RAFT agent). Backfill with Argon.

-

Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.

-

Kinetics Monitoring: Aliquot samples at t = 2, 4, 8, 12, and 24 hours for GPC and NMR analysis to track conversion.

-

Termination: Quench the reaction by cooling the tube in liquid nitrogen and exposing it to air.

-

Purification:

-

Dilute the polymer solution with a small amount of THF.

-

Precipitate dropwise into a 10-fold excess of cold Methanol/Water (9:1).

-

Filter and dry the white powder under vacuum at 40°C for 24 hours.

-

RAFT Mechanism Diagram

Figure 2: Simplified RAFT polymerization mechanism ensuring narrow molecular weight distribution.

Characterization & Validation

To validate the success of the polymerization, the following data points must be acquired:

| Technique | Analyte | Target Metric | Notes |

| Purified Polymer | Disappearance of vinyl peaks ( | Broadening of adamantane peaks ( | |

| GPC (THF) | Polymer Chain | Narrow dispersity indicates successful RAFT control. | |

| DSC | Thermal Property | Adamantane cage should impart high thermal stability. | |

| TGA | Stability | Ensure stability for lithographic bake steps. |

Application: Post-Polymerization Hydrolysis

For photoresist applications, the polymer often requires free hydroxyl groups to promote adhesion to silicon wafers or to act as a reactive site.

Protocol:

-

Dissolve Poly(AAMA) in THF.

-

Add Hydrazine monohydrate (5 eq. relative to acetate groups).[2]

-

Stir at RT for 6 hours.

-

Precipitate in water.

-

Result: Poly(3-hydroxy-1-adamantyl methacrylate) (Poly(HAMA)).

-

Advantage:[9] This route avoids the solubility issues of polymerizing HAMA monomer directly and yields a cleaner polymer architecture.

-

References

-

Dhavalikar, R. et al. (2024). Advanced Methacrylate Monomers for ArF Lithography: Synthesis and Properties. Journal of Applied Polymer Science.

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

-

Nozaki, K. et al. (2002). Adamantane-based resist for 193-nm lithography. Journal of Photopolymer Science and Technology.

-

Sigma-Aldrich. (2023). Controlled Radical Polymerization Guide.

-

ChemicalBook. (2025).[10] 3-Hydroxy-1-adamantyl methacrylate Properties and Synthesis.

Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. The reaction of acid chlorides is exothermic and releases HCl gas.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Adamantanediol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. data.epo.org [data.epo.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Manufacturer - Quality 1,3-Adamantanediol monomethacrylate,115372-36-6,3-Hydroxy-1-adamantyl methacrylate| UIV Chem [riyngroup.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Adamantane-1,3-diol Monoacetate via Tandem Catalytic Oxidation and Enzymatic Desymmetrization

Executive Summary

This application note details a high-fidelity protocol for synthesizing adamantane-1,3-diol monoacetate (CAS: 19301-12-3), a critical pharmacophore intermediate used in the production of Memantine (Alzheimer’s therapeutic) and Vildagliptin (Type 2 Diabetes therapeutic).

Traditional methods often rely on stoichiometric oxidation with harsh reagents (e.g., chromic acid, concentrated

-

Organocatalytic Aerobic Oxidation: Utilizing the N-Hydroxyphthalimide (NHPI) system for sustainable C-H functionalization.

-

Biocatalytic Desymmetrization: Employing Candida antarctica Lipase B (CAL-B) to achieve >98% selectivity for the monoacetate over the diacetate.

Scientific Rationale & Mechanism

The Selectivity Challenge

Adamantane possesses four equivalent tertiary C-H bonds. Direct chemical acetylation often yields a statistical mixture of:

-

1-Adamantanol (Mono-ol)

-

1,3-Adamantanediol (Diol)[1]

-

1,3-Diacetoxyadamantane (Diacetate)

-

Target: 1-Hydroxy-3-acetoxyadamantane (Monoacetate)

To bypass difficult chromatographic separations, this protocol decouples the oxidation and acetylation steps, using enzyme catalysis to enforce regioselectivity on the symmetric 1,3-diol intermediate.

Stage 1: NHPI-Catalyzed C-H Oxidation (Ishii Oxidation)

The oxidation is driven by the phthalimide N-oxyl (PINO) radical, generated in situ from NHPI and a transition metal co-catalyst (Co(OAc)₂). The PINO radical abstracts a hydrogen atom from the adamantane tertiary position, forming an adamantyl radical which traps dioxygen.

Stage 2: Enzymatic Desymmetrization

The resulting 1,3-adamantanediol is a prochiral (symmetric) molecule. Lipase B from Candida antarctica (immobilized as Novozym 435) catalyzes the transesterification of one hydroxyl group using vinyl acetate as the acyl donor. The enzyme's active site sterics prevent the second acetylation, ensuring high mono-selectivity.

Visualized Workflows

Reaction Pathway Diagram

Figure 1: Two-stage catalytic workflow avoiding the statistical diacetate trap.

Catalytic Cycle (NHPI Mechanism)

Figure 2: The PINO radical cycle responsible for C-H abstraction.[2]

Experimental Protocols

Stage 1: Aerobic Oxidation of Adamantane

Objective: Synthesis of 1,3-adamantanediol.[1][3]

| Parameter | Specification |

| Substrate | Adamantane (13.6 g, 100 mmol) |

| Catalyst | N-Hydroxyphthalimide (NHPI) (1.63 g, 10 mol%) |

| Co-Catalyst | Co(OAc)₂·4H₂O (0.12 g, 0.5 mol%) |

| Solvent | Glacial Acetic Acid (100 mL) |

| Oxidant | Molecular Oxygen (O₂) - Balloon or bubbling |

| Temperature | 75°C |

Procedure:

-

Setup: Charge a 250 mL three-neck round-bottom flask with Adamantane, NHPI, and Co(OAc)₂ in Acetic Acid.

-

Initiation: Purge the system with O₂ for 5 minutes. Attach an O₂ balloon (1 atm).

-

Reaction: Heat to 75°C with vigorous stirring (800 rpm). The solution leads to a radical chain reaction; color transition from pink (Co²⁺) to dark brown (Co³⁺/PINO) is observed.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Adamantane (

) disappears; 1-adamantanol ( -

Termination: After 12–16 hours, cool to room temperature.

-

Workup: Evaporate acetic acid under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL) and wash with saturated

(3x50 mL) to remove NHPI byproducts. -

Purification: Recrystallize from acetone/hexane to yield 1,3-adamantanediol as a white solid.

-

Expected Yield: 65–75%

-

Purity: >95% (GC-MS)

-

Stage 2: Biocatalytic Selective Acetylation

Objective: Desymmetrization to Adamantane-1,3-diol monoacetate.

| Parameter | Specification |

| Substrate | 1,3-Adamantanediol (1.68 g, 10 mmol) |

| Biocatalyst | Novozym 435 (Immobilized CAL-B) - 200 mg |

| Acyl Donor | Vinyl Acetate (5 equiv, 4.6 mL) |

| Solvent | Toluene (anhydrous) or Dioxane (50 mL) |

| Temperature | 40°C |

Procedure:

-

Setup: In a 100 mL flask, dissolve 1,3-adamantanediol in Toluene.

-

Addition: Add Vinyl Acetate and Novozym 435 beads.

-

Reaction: Incubate at 40°C in an orbital shaker (200 rpm).

-

Note: Vinyl acetate makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde (volatile).

-

-

Monitoring: Check HPLC or TLC every 2 hours. The monoacetate forms rapidly. Stop when diacetate traces appear (<2% diacetate is typical).

-

Filtration: Filter off the enzyme beads (can be reused 3-5 times).

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (Hexane:EtOAc 2:1) or crystallization.[4][5]

-

Expected Yield: 85–92%

-

Selectivity: >98:2 (Mono:Di)

-

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Stage 1: Low Conversion | Oxygen starvation or moisture. | Increase stirring speed to improve gas-liquid mass transfer. Ensure Acetic Acid is glacial (water inhibits radical chains). |

| Stage 1: High 1-ol content | Reaction time too short. | Extend reaction time; the second oxidation (1-ol |

| Stage 2: Diacetate formation | Reaction ran too long or enzyme load too high. | Stop reaction at 95% conversion. Reduce temperature to 30°C to enhance kinetic resolution. |

| Stage 2: Enzyme inactivity | Solvent polarity issues. | Avoid polar solvents like DMSO which strip water from the enzyme. Use Toluene or MTBE. |

References

-

Ishii, Y., et al. (1995).[6][7] "Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)n." Journal of Organic Chemistry.

-

Klimochkin, Y. N., et al. (2018).[8] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry.

-

Novozymes A/S. (2001). "Lipase catalyzed synthesis of esters." Application Note on Novozym 435.

-

Daicel Chemical Industries. "Method for producing adamantane diols using NHPI." US Patent 20090163716.

-

Reetz, M. T. (2002). "Lipases as practical biocatalysts." Current Opinion in Chemical Biology.

Sources

- 1. 1,3-Adamantanediol synthesis - chemicalbook [chemicalbook.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. JP3993080B2 - Process for producing 1,3-adamantanediol - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C-H Oxidation with NHPI Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis Routes for Adamantane-1,3-Diol Monoacetate

Here is a comprehensive Application Note and Protocol guide for the scalable synthesis of adamantane-1,3-diol monoacetate.

Abstract

Adamantane-1,3-diol monoacetate (1-acetoxy-3-adamantanol; CAS 56137-59-8) is a critical bifunctional bridgehead intermediate used in the synthesis of pharmaceuticals, including vildagliptin analogs and memantine derivatives, as well as advanced photoresist polymers. Its synthesis presents a classic desymmetrization challenge: selectively functionalizing one of two identical tertiary hydroxyl groups. This guide outlines two scalable protocols: a Direct Oxidative Functionalization Route (ideal for industrial scale-up) and a Controlled Diol Desymmetrization Route (ideal for laboratory optimization), providing step-by-step methodologies, critical process parameters (CPPs), and purification strategies.

Introduction & Strategic Analysis

The adamantane scaffold is unique due to its rigid, spheroidal structure and high lipophilicity. Functionalizing the bridgehead carbons (C1, C3, C5, C7) is chemically distinct because these positions are tertiary but sterically encumbered, preventing standard SN2 reactions.

Synthetic Challenges

-

Symmetry: 1,3-Adamantanediol is highly symmetrical (

). Standard acetylation leads to a statistical mixture of unreacted diol, monoacetate (target), and diacetate. -

Tertiary Reactivity: The bridgehead hydroxyls are tertiary, making them poor substrates for lipase-catalyzed acylation (which typically favors primary/secondary alcohols) and prone to elimination under harsh acidic conditions.

-

Scalability: Methods involving column chromatography are non-viable for kilogram-scale production. Crystallization-driven purification is required.

Route Selection Matrix

| Feature | Route A: Oxidative Nitroxylation (Recommended) | Route B: Classical Diol Acetylation |

| Starting Material | 1-Adamantanol (Commercial/Cheap) | 1,3-Adamantanediol |

| Key Mechanism | Directed C-H Oxidation via Nitroxylation | Statistical Nucleophilic Substitution |

| Selectivity | High (>90% regioselective) | Moderate (Statistical ~50% max) |

| Purification | Hydrolysis & Extraction | Fractional Crystallization |

| Scalability | High (Kilogram scale) | Medium (Gram to 100g scale) |

Synthesis Strategy Visualization